molecular formula C12H7Br3O B134591 Tribromodiphenyl ether CAS No. 147217-78-5

Tribromodiphenyl ether

Cat. No.: B134591
CAS No.: 147217-78-5
M. Wt: 406.89 g/mol
InChI Key: BUQBQEYUVAKJQK-UHFFFAOYSA-N
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Description

Tribromodiphenyl ether is a brominated flame retardant belonging to the polybrominated diphenyl ethers (PBDEs) family. These compounds are widely used in various commercial products to reduce flammability. This compound, specifically, is known for its effectiveness in preventing fires in textiles, electronics, and plastics .

Mechanism of Action

Target of Action

Tribromodiphenyl ether, also known as 2,2’,4-Tribromodiphenyl ether, primarily targets the intracellular miRNA profile and small extracellular vesicles (sEVs) in THP-1 macrophages . It modulates the expression of a set of intracellular miRNAs involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses .

Mode of Action

This compound interacts with its targets by modulating the intracellular expression of miRNAs and interfering with the biogenesis of sEVs . It increases the number of sEVs and selects a de novo population of sEVs . Moreover, it induces the overload of specific immune-related miRNAs in derived sEVs .

Biochemical Pathways

The compound affects the biochemical pathways that regulate the expression of estrogen-mediated signaling and immune responses . It particularly influences M1/M2 differentiation . The compound’s action on these pathways results in an exacerbated LPS-induced pro-inflammatory response .

Pharmacokinetics

It is known that the compound has a molecular weight of 406895 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of this compound results in a perturbation of the innate immune response . This is achieved by modulating the intracellular expression of miRNAs and interfering with the biogenesis, cargo content, and functional activity of M (LPS) macrophage cell-derived sEVs . The compound exacerbates the LPS-induced pro-inflammatory response, inducing the overexpression of the IL-6 and the MMP9 genes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of Cd2+ was found to affect the biodegradation of a similar compound, 2,2’,4,4’-tetrabrominated diphenyl ether (BDE-47), by Phanerochaete chrysosporium . The biodegradation was more tolerant in the presence of Cd2+, and the activity of two typical enzymes, MnP and LiP, descended with ascended Cd2+ concentration . This suggests that environmental factors such as the presence of heavy metals could potentially influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tribromodiphenyl ether can be synthesized through the bromination of diphenyl ether. A common method involves the reaction of diphenyl ether with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at elevated temperatures to ensure complete bromination .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous bromination processes. These processes are designed to maximize yield and efficiency while minimizing the production of unwanted by-products. The use of advanced reactors and precise control of reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Tribromodiphenyl ether undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various brominated phenols, quinones, and less brominated diphenyl ethers .

Scientific Research Applications

Tribromodiphenyl ether has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: Tribromodiphenyl ether is unique due to its specific bromination pattern, which provides a balance between effectiveness as a flame retardant and environmental persistence. Its intermediate bromine content makes it less persistent than higher brominated compounds but more effective than lower brominated ones .

Properties

IUPAC Name

1,2-dibromo-4-(2-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3O/c13-9-6-5-8(7-11(9)15)16-12-4-2-1-3-10(12)14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQBQEYUVAKJQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC(=C(C=C2)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5024348
Record name 2',3,4-Tribromodiphenyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147217-78-5, 49690-94-0
Record name BDE 33
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147217-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3',4'-Tribromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-oxybis-, tribromo deriv.
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2',3,4-Tribromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5024348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenyl ether, tribromo derivative
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.284
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3',4'-TRIBROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F56O7A27BF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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